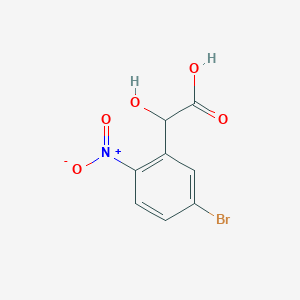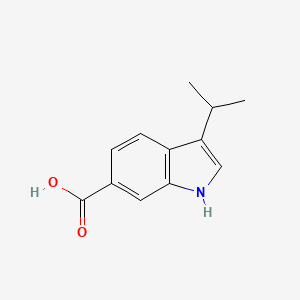
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine is an organic compound that features a fluorinated nitrophenyl group attached to an ethanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine typically involves the reaction of 2-fluoro-4-nitroaniline with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Aplicaciones Científicas De Investigación
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine exerts its effects involves interactions with specific molecular targets. The fluorinated nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)piperazine
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Uniqueness
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine is unique due to its specific combination of a fluorinated nitrophenyl group and an ethanediamine backbone. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C10H14FN3O2 |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
N-(2-fluoro-4-nitrophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14FN3O2/c1-13(2)6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3 |
Clave InChI |
LXJMYIRYWGPGOC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)





![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)







